molecular formula C19H21N3O3S2 B3476730 ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3476730
M. Wt: 403.5 g/mol
InChI Key: YVFRLLDWNKEPQE-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-yl, which is a heterocyclic compound . It’s important to note that the exact properties and characteristics can vary significantly depending on the specific substitutions and functional groups present in the molecule.


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, thioxopyrimidines and their condensed analogs are often synthesized through [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thieno[2,3-d]pyrimidin-4-yl derivatives can exhibit a range of properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Thieno[2,3-d]pyrimidin-4-yl derivatives are known to exhibit a range of biological activities .

Future Directions

Thieno[2,3-d]pyrimidin-4-yl derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications.

Properties

IUPAC Name

ethyl 5-[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-6-25-19(24)14-10(3)16(22-11(14)4)13(23)7-26-17-15-9(2)12(5)27-18(15)21-8-20-17/h8,22H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFRLLDWNKEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NC=NC3=C2C(=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate

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